6-chloro-2-phenyl-4-(1-piperidinyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-phenyl-4-(1-piperidinyl)quinazoline is a useful research compound. Its molecular formula is C19H18ClN3 and its molecular weight is 323.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.1189253 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Antihypertensive Agents
6-chloro-2-phenyl-4-(1-piperidinyl)quinazoline and its derivatives have been explored for their potential antihypertensive properties. A study focused on synthesizing piperidine derivatives with a quinazoline ring system, identifying compounds that produced significant hypotension in spontaneously hypertensive rat models, suggesting their potential as antihypertensive agents (Takai et al., 1986).
Antifungal Properties Against Phytopathogenic Fungi
Research on quinazoline-2-aminothiazole hybrids containing a 4-piperidinylamide linker has shown promising antifungal properties against phytopathogenic fungi, particularly Rhizoctonia solani. Some compounds exhibited excellent inhibitory effects, outperforming commercial fungicides, indicating their potential as efficient fungicides (Ding et al., 2022).
DNA Detection Probes
Novel benzimidazo[1,2-a]quinolines, substituted with piperidine, have been developed for DNA detection. These compounds, characterized by their planar molecular structures and potential as DNA-specific fluorescent probes, highlight the versatile applications of quinazoline derivatives in biochemical research (Perin et al., 2011).
Stability Under Stressful Conditions
A study on the stability of 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one under stress conditions showed stability to UV radiation, elevated temperatures, and oxidants, but sensitivity to hydrolysis in alkaline environments. This research provides insights into the chemical stability of quinazoline derivatives, relevant for pharmaceutical development (Gendugov et al., 2021).
Optoelectronic Materials
Quinazolines have been recognized for their broad spectrum of biological activities and applications in optoelectronic materials. Research highlights their use in electronic devices, luminescent elements, and photoelectric conversion elements, showcasing the adaptability of quinazoline derivatives beyond medicinal chemistry (Lipunova et al., 2018).
Future Directions
Quinazoline derivatives, including 6-chloro-2-phenyl-4-(1-piperidinyl)quinazoline, have potential therapeutic applications in various areas such as cancer treatment . Future research could focus on exploring these therapeutic applications, understanding the mechanism of action, and developing efficient synthesis methods.
Properties
IUPAC Name |
6-chloro-2-phenyl-4-piperidin-1-ylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3/c20-15-9-10-17-16(13-15)19(23-11-5-2-6-12-23)22-18(21-17)14-7-3-1-4-8-14/h1,3-4,7-10,13H,2,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACDUDJYCUWVRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.